3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzenesulfonamide
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Overview
Description
3-NITRO-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of nitro, oxadiazole, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-NITRO-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the 1,2,4-oxadiazole ring . The nitro group can be introduced through nitration reactions, while the sulfonamide group is typically formed by reacting a sulfonyl chloride with an amine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-NITRO-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE can undergo a variety of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
3-NITRO-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Use in the development of new materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-NITRO-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the oxadiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions. The sulfonamide group can enhance the compound’s solubility and facilitate its interaction with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.
Sulfonamide Derivatives: Compounds with sulfonamide groups but different aromatic or heterocyclic rings.
Uniqueness
3-NITRO-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C18H18N4O5S |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H18N4O5S/c1-13(2)21(28(25,26)16-10-6-9-15(11-16)22(23)24)12-17-19-18(20-27-17)14-7-4-3-5-8-14/h3-11,13H,12H2,1-2H3 |
InChI Key |
XDMUKHOLAFHHBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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